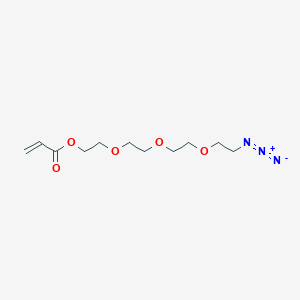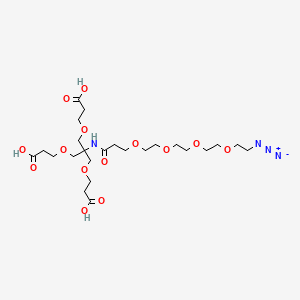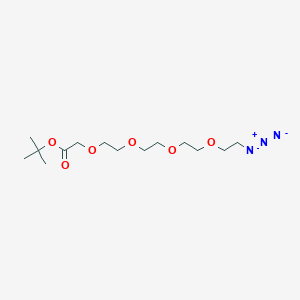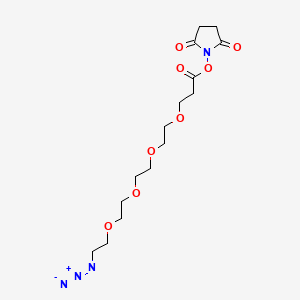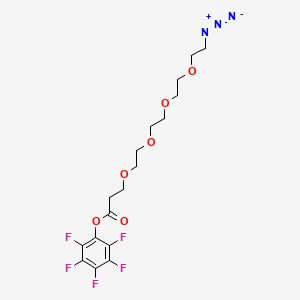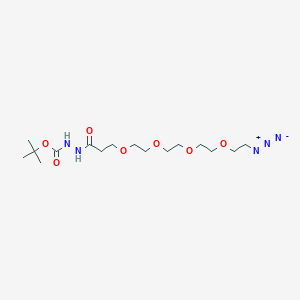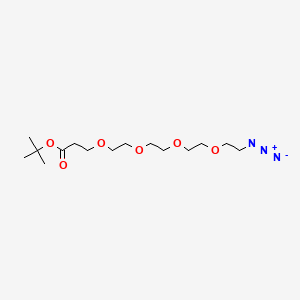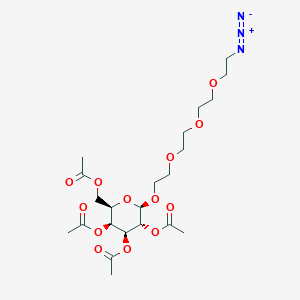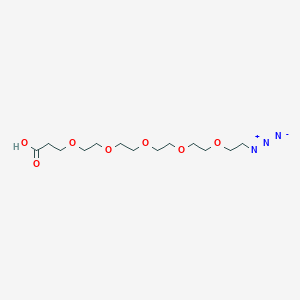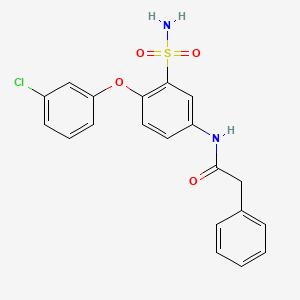
BAY-1797
Vue d'ensemble
Description
BAY-1797 est un antagoniste puissant, actif par voie orale et sélectif du récepteur P2X4, un canal ionique dépendant d'un ligand. Ce composé a montré des effets anti-nociceptifs et anti-inflammatoires significatifs, ce qui en fait une cible thérapeutique attrayante pour les conditions impliquant une inflammation chronique et la douleur neuropathique .
Mécanisme D'action
Target of Action
BAY-1797 primarily targets the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel expressed in a variety of cell types, particularly those involved in inflammatory and immune processes, including monocytes, macrophages, mast cells, and microglia .
Mode of Action
this compound acts as a potent, orally active, and selective antagonist of the P2X4 receptor . It inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels .
Biochemical Pathways
The activation of P2X4 by extracellular adenosine triphosphate (ATP) releases pro-inflammatory cytokines and prostaglandins such as PGE2 . By inhibiting the P2X4 receptor, this compound can potentially disrupt these pathways, leading to anti-nociceptive and anti-inflammatory effects .
Result of Action
this compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound also induces a significant reduction of the ipsilateral paw load 24 and 48 hours after CFA injection .
Analyse Biochimique
Biochemical Properties
BAY-1797 inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels . This compound also inhibits a panel of off-targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters at 10 μM .
Cellular Effects
This compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection .
Molecular Mechanism
This compound binds to the same allosteric site located at the subunit interface at the top of the extracellular domain of the P2X4 receptor . This binding prevents the structural changes of the extracellular domain associated with channel activation .
Temporal Effects in Laboratory Settings
This compound shows a significant induction of PGE2 levels in the inflamed paw in the mouse CFA inflammatory pain model . It also induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection . Furthermore, this compound treatment shows the AUC norm, Vss, and t1/2 are 1.06 kg h/L, 3.67 l/kg and 2.64 hours, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known that this compound inhibits a panel of off-targets, including GPCRs, ion channels, kinases, and transporters at 10 μM .
Méthodes De Préparation
La synthèse du BAY-1797 implique plusieurs étapes, en commençant par la préparation de la structure de base, la N-[4-(3-chlorophénoxy)-3-sulfamoylphényl]-2-phénylacétamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : Ceci implique la réaction du 3-chlorophénol avec le 4-nitrophénylsulfonamide pour former le composé intermédiaire.
Réduction et acylation : Le groupe nitro est réduit en amine, suivie d'une acylation avec l'acide phénylacétique pour former le produit final.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique probablement des étapes similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
Le BAY-1797 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe nitro dans les étapes intermédiaires de la synthèse.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution pour introduire différents groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs tels que le palladium sur carbone pour les réactions d'hydrogénation. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la structure de base, qui peuvent être modifiés ultérieurement pour des applications spécifiques.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier le récepteur P2X4 et son rôle dans divers processus physiologiques.
Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant les récepteurs purinergiques.
Médecine : Exploré comme agent thérapeutique potentiel pour les conditions impliquant une inflammation chronique et la douleur neuropathique.
Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques.
Mécanisme d'action
Le this compound exerce ses effets en antagonisant sélectivement le récepteur P2X4, un canal ionique dépendant d'un ligand qui est activé par l'adénosine triphosphate (ATP) extracellulaire. En inhibant ce récepteur, le this compound réduit la libération de cytokines pro-inflammatoires et de prostaglandines, telles que la prostaglandine E2, exerçant ainsi des effets anti-inflammatoires et anti-nociceptifs . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des voies de signalisation ATP-médiées dans les cellules immunitaires comme les monocytes, les macrophages, les mastocytes et la microglie .
Applications De Recherche Scientifique
BAY-1797 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the P2X4 receptor and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Explored as a potential therapeutic agent for conditions involving chronic inflammation and neuropathic pain.
Industry: Potential applications in the development of new anti-inflammatory and analgesic drugs.
Comparaison Avec Des Composés Similaires
Le BAY-1797 est unique par sa forte sélectivité pour le récepteur P2X4 par rapport aux autres sous-types de récepteurs P2X. Les composés similaires comprennent :
A-804598 : Un autre antagoniste du P2X4, mais avec des profils de sélectivité et de puissance différents.
JNJ-47965567 : Un antagoniste du P2X7 avec des effets qui se chevauchent en partie mais une sélectivité différente des récepteurs.
5-BDBD : Un antagoniste du P2X4 avec une puissance inférieure à celle du this compound.
Le this compound se distingue par sa forte puissance et sa sélectivité pour le récepteur P2X4, ce qui en fait un outil précieux pour étudier le rôle de ce récepteur dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



